2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyphenyl group, and a thione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated quinoline intermediate.
Formation of the Thione Moiety: The thione group can be introduced by reacting the intermediate with a sulfur-containing reagent such as thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the thione moiety and the specific arrangement of functional groups in the compound contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Biological Activity
The compound 2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article discusses its biological activity, including its pharmacological effects and potential therapeutic applications based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a quinoline core, which is often associated with various bioactive properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly SARS-CoV-2.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may reduce inflammatory markers and cytokine release.
Antiviral Activity
A study evaluating the antiviral properties of related quinoline derivatives indicated that compounds with similar structures could inhibit SARS-CoV-2 replication. The EC50 (effective concentration for 50% inhibition) values for these compounds ranged from 5.9 to 13.0 μM without significant cytotoxicity at higher concentrations (up to 100 μM) .
Table 1: Antiviral Activity of Quinoline Derivatives
Compound ID | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Compound 1 | 6 | >100 | 16.67 |
Compound 2 | 10 | >100 | 10 |
Compound 3 | 12 | >100 | 8.33 |
Anticancer Properties
The compound's anticancer effects have been evaluated through various assays. In vitro studies demonstrate that it can inhibit the growth of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranging from 7 to 15 μM). The study also noted that the compound's effects were more pronounced in cells expressing high levels of specific oncogenes.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models. In one study, it was found to inhibit beta-glucuronidase release with an IC50 value of 5.0 μM .
Table 2: Anti-inflammatory Activity
Assay Type | IC50 (μM) |
---|---|
Beta-glucuronidase Release | 5.0 |
TNF-alpha Formation | 7.1 |
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Modulation of Inflammatory Pathways : By reducing cytokine production and inflammatory mediator release.
Properties
Molecular Formula |
C25H21ClN2OS2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C25H21ClN2OS2/c1-15-9-11-19-18(13-15)22-23(25(2,3)27-19)31-28(24(22)30)20-14-16(26)10-12-21(20)29-17-7-5-4-6-8-17/h4-14,27H,1-3H3 |
InChI Key |
DTFPTPMQTYJHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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